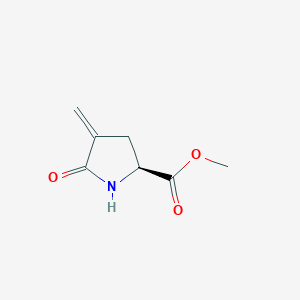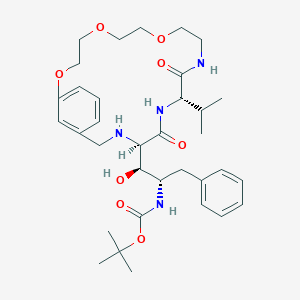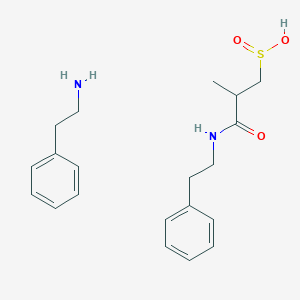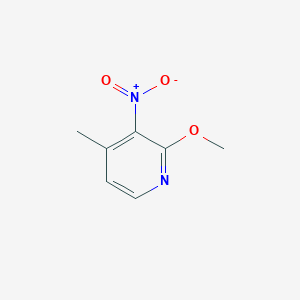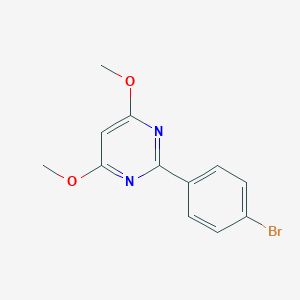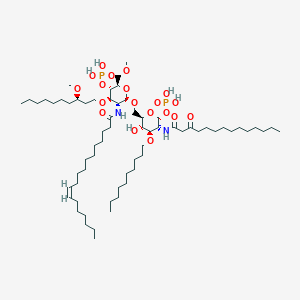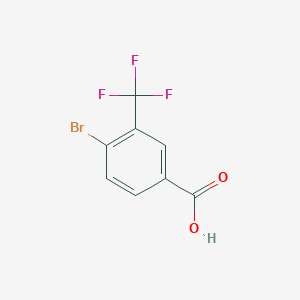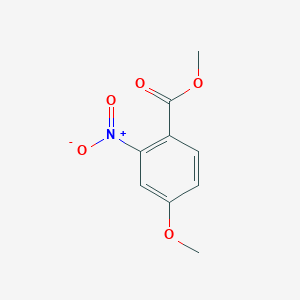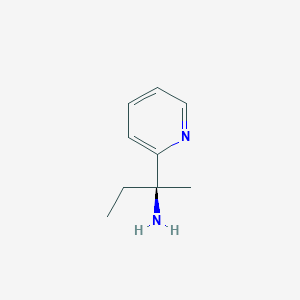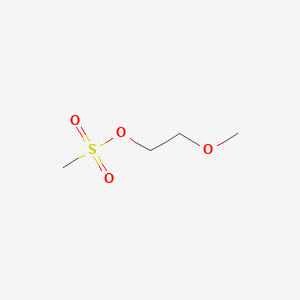![molecular formula C14H15NO5S B066642 Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate CAS No. 172648-06-5](/img/structure/B66642.png)
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key regulator of various cellular processes, including cell survival, proliferation, and differentiation.
作用机制
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate inhibits GSK-3β by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. GSK-3β is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3β by Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate results in the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
生化和生理效应
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to reduce amyloid-β-induced neurotoxicity and improve cognitive function. In diabetes, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to improve insulin sensitivity and glucose tolerance.
实验室实验的优点和局限性
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has several advantages for lab experiments, including its high specificity and potency for GSK-3β inhibition, as well as its ability to cross the blood-brain barrier. However, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate, including the development of more potent and selective GSK-3β inhibitors, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, and the exploration of its mechanism of action and downstream signaling pathways. Additionally, the development of Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate analogs with improved solubility and pharmacokinetic properties could enhance its therapeutic potential.
合成方法
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate can be synthesized through a multistep process involving the reaction of 2-chloroacetic acid ethyl ester with 4-hydroxybenzyl alcohol, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained through purification and recrystallization steps.
科学研究应用
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to reduce amyloid-β-induced neurotoxicity and improve cognitive function in animal models. In diabetes, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to improve insulin sensitivity and glucose tolerance in animal models.
属性
CAS 编号 |
172648-06-5 |
|---|---|
产品名称 |
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate |
分子式 |
C14H15NO5S |
分子量 |
309.34 g/mol |
IUPAC 名称 |
ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C14H15NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-6,11H,2,7-8H2,1H3,(H,15,17,18) |
InChI 键 |
SBQJZHNPSUHSAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
规范 SMILES |
CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



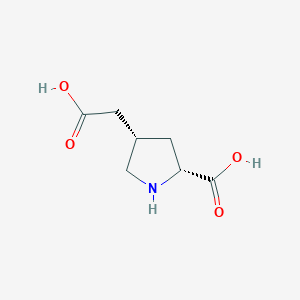
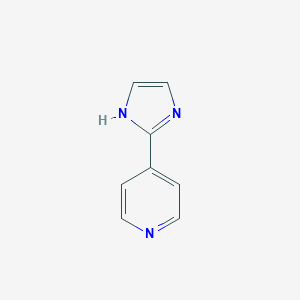
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)
